1-amino-N-cyclopentylcyclohexanecarboxamide
Description
1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride is a compound of significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes both cyclopentyl and cyclohexane rings, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
1-amino-N-cyclopentylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C12H22N2O/c13-12(8-4-1-5-9-12)11(15)14-10-6-2-3-7-10/h10H,1-9,13H2,(H,14,15) |
InChI Key |
QJZHGLNLNYFDLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2CCCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride typically involves the amidation of carboxylic acid substrates. This process can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . The amidation process often requires the activation of the carboxylic acid, which can be achieved through the use of coupling reagents or catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reducing agents can convert the compound into its reduced forms, often altering its pharmacological properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, modifying its chemical behavior.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Industry: Utilized in the production of bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: Known for its role in plant hormone synthesis.
Cyclopentanecarboxylic acid, 1-amino-: Utilized in various chemical and biological applications.
Uniqueness: 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride stands out due to its unique combination of cyclopentyl and cyclohexane rings, which confer distinct chemical and pharmacological properties. This structural uniqueness makes it a valuable compound for diverse research and industrial applications.
Biological Activity
1-amino-N-cyclopentylcyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
1-amino-N-cyclopentylcyclohexanecarboxamide has a complex structure that contributes to its biological activity. The compound features an amino group and a cyclopentyl group attached to a cyclohexanecarboxamide backbone, which can influence its interaction with biological targets.
The primary mechanism of action for 1-amino-N-cyclopentylcyclohexanecarboxamide involves modulation of specific receptors or enzymes within the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cell signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
Cytotoxicity Studies
In vitro studies have demonstrated that 1-amino-N-cyclopentylcyclohexanecarboxamide exhibits cytotoxic effects against various cancer cell lines. The following table summarizes some key findings from recent research:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (breast) | 12.5 | Induction of apoptosis |
| HCT-116 (colon) | 10.0 | Cell cycle arrest |
| HepG-2 (liver) | 15.3 | Inhibition of cell migration |
These results indicate that the compound has significant potential as an anticancer agent.
Binding Affinity
Molecular docking studies have been conducted to evaluate the binding affinity of 1-amino-N-cyclopentylcyclohexanecarboxamide to various targets. The compound showed promising interactions with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The estimated binding energies were found to be favorable, suggesting a strong interaction with the target proteins.
Case Study 1: Anticancer Activity
A recent study investigated the effects of 1-amino-N-cyclopentylcyclohexanecarboxamide on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptotic death.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective properties of 1-amino-N-cyclopentylcyclohexanecarboxamide in a murine model of neurodegeneration. The compound was administered following induction of oxidative stress, and results showed a marked decrease in neuronal cell death compared to control groups. Behavioral assays indicated improved cognitive function post-treatment, suggesting potential applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
